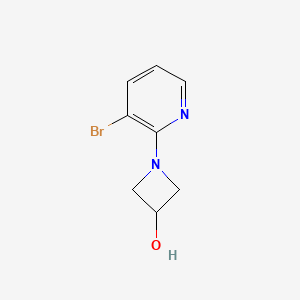
(S)-2,2,2-trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is an organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine typically involves the introduction of trifluoromethyl and trifluoromethoxy groups into the phenyl ring. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like methyl t-butyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mecanismo De Acción
The mechanism of action of (S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity by influencing the electronic and steric properties of the molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenyl ring.
Trifluoromethyl phenyl sulfone: Features a trifluoromethyl group and a sulfone functional group.
4-(trifluoromethoxy)phenylacetylene: Includes a trifluoromethoxy group and an acetylene moiety .
Uniqueness
(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is unique due to the combination of trifluoromethyl and trifluoromethoxy groups on the same phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C9H7F6NO |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
Clave InChI |
OXSICALTKBOYQS-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)OC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)


![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)
![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)






![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)

